![molecular formula C26H16N3Na3O11S3 B12055623 Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industries, including textiles, paper, and inks. This compound is also known by its trade name, Acid Blue 92, and has the molecular formula C₂₆H₁₈N₃Na₃O₁₀S₃.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-ylamine in an acidic medium, usually hydrochloric acid, to form the diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to produce the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C during diazotization and around 20-25°C during the coupling reaction. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid and nitric acid are typical reagents for electrophilic substitution.
Major Products
Oxidation: Quinones and sulfonated quinones.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the study of azo coupling reactions and the synthesis of other complex azo dyes.
Biology
In biological research, Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate is used as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.
Medicine
Industry
Industrially, this compound is widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the ink industry for producing vibrant inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light in the visible spectrum, which gives it its characteristic blue color. The azo bond (N=N) is responsible for this chromophore activity. In biological systems, it can bind to proteins and nucleic acids, altering their optical properties and making them visible under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Blue 9: Another azo dye with similar applications but different molecular structure.
Direct Blue 1: Used in textile dyeing with a different chromophore structure.
Reactive Blue 19: A reactive dye used for cotton fabrics with a different reactivity profile.
Uniqueness
Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate is unique due to its specific combination of sulfonate groups and azo linkage, which provides excellent water solubility and strong binding affinity to various substrates. This makes it particularly effective in applications requiring high colorfastness and stability.
Propriétés
Formule moléculaire |
C26H16N3Na3O11S3 |
|---|---|
Poids moléculaire |
711.6 g/mol |
Nom IUPAC |
trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O11S3.3Na/c30-21-12-17(42(35,36)37)10-14-9-16(41(32,33)34)11-20(24(14)21)28-29-26-18-7-4-8-23(43(38,39)40)25(18)19(13-22(26)31)27-15-5-2-1-3-6-15;;;/h1-13,27,30-31H,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
Clé InChI |
LONJZSVIJVYVID-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=CC=C3)S(=O)(=O)[O-])N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

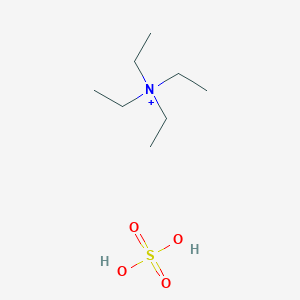
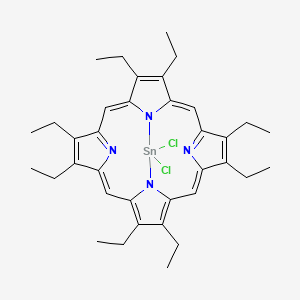
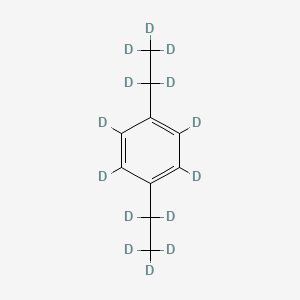
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)


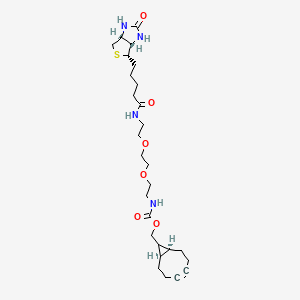
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

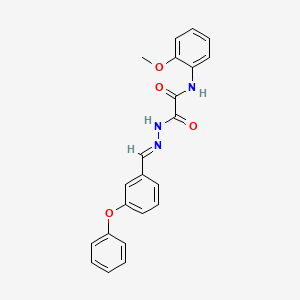
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
